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Application of Dinex Technologies in Off-Road Vehicle Emission Research

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Compound of Interest		
Compound Name:	Dinex	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of **Dinex** technologies in the research and development of emission control systems for off-road vehicles. The content is tailored for researchers, scientists, and professionals involved in emission testing and engine development. **Dinex** is a global manufacturer of exhaust and aftertreatment solutions for the commercial and off-road vehicle industry, offering a range of products designed to meet stringent emission standards.[1][2]

Overview of Dinex Emission Control Technologies for Off-Road Applications

Dinex offers a portfolio of custom-engineered exhaust aftertreatment solutions that span from the turbo to the tailpipe for off-road commercial vehicles.[2] These solutions are designed to address the specific challenges of off-road applications, such as compact packaging requirements and diverse regional regulations for various engine power ratings.[2] Key technologies include Diesel Particulate Filters (DPF), Selective Catalytic Reduction (SCR) systems, and Diesel Oxidation Catalysts (DOC).[1][3]

Dinex's product line is engineered to be compliant with current and upcoming emission standards, including Tier 5 / Stage VI and Euro 7.[2][4][5] The company focuses on providing



complete, integrated systems that are future-ready and support a range of fuels from conventional diesel to renewable alternatives like biodiesel and HVO.[6]

Key Dinex Technologies



Technology	Description	Key Features for Off-Road Applications
Diesel Oxidation Catalyst (DOC)	The DOC is a critical component that oxidizes harmful gases like carbon monoxide (CO) and hydrocarbons (HC) into less harmful substances.[7] It also plays a role in the regeneration of the Diesel Particulate Filter. [3]	- Metallic or ceramic cores engineered for high performance.[3]- Optimized catalyst coatings for a balance of performance and price.[3]- Designed to work seamlessly with DPFs to facilitate soot combustion.[8]
Diesel Particulate Filter (DPF)	The DPF is designed to trap and remove diesel particulate matter (soot) from the exhaust gas.[9]	- Features Dinex's innovative DiSiC HP ceramic core with up to 58% porosity for low backpressure.[10]- Effective against particles down to 10 nm.[10]- Advanced coatings to optimize regeneration, reducing fuel consumption and downtime.[10]
Selective Catalytic Reduction (SCR)	SCR technology is employed to reduce nitrogen oxide (NOx) emissions by converting them into nitrogen and water with the aid of a reducing agent, typically AdBlue®.[11][12]	- High De-NOx performance SCR catalysts Designed to meet strict EPA and Euro standards for NOx reduction. [3]- Proven to reduce over 95% of NOx in exhaust gas. [13]
Integrated Aftertreatment Systems	Dinex provides complete and modular aftertreatment systems that integrate various components for optimized performance and packaging.	- Includes components like swirl inline mixers and integrated eHeaters for enhanced performance, especially in cold conditions. [2]- Thermally insulated components to maintain exhaust temperature for



efficient catalyst operation.[2]
[6]- Leak-tight decoupling
elements for durability.[2][6]

Experimental Protocols for Evaluating Dinex Technologies

The following protocols are generalized methodologies for testing the performance of aftertreatment systems in off-road vehicles. These can be adapted for the specific evaluation of **Dinex** technologies.

Engine Dynamometer Testing Protocol

Objective: To evaluate the performance of a **Dinex** aftertreatment system under controlled laboratory conditions using an engine dynamometer.

Materials:

- Test Engine (representative of an off-road application)
- Engine Dynamometer
- **Dinex** Aftertreatment System (DOC, DPF, SCR)
- Emissions Analyzer (measuring NOx, PM, CO, HC)
- Temperature and Pressure Sensors
- Fuel Flow Meter
- Data Acquisition System

Procedure:

System Installation:



- Install the **Dinex** aftertreatment system onto the test engine's exhaust line according to the manufacturer's specifications.
- Place temperature and pressure sensors upstream and downstream of each aftertreatment component.

· Test Cycles:

- Select appropriate test cycles that simulate the typical operation of off-road vehicles. The ISO 8178 8-Mode test cycle is a common standard for off-road engines.
- Program the dynamometer to run the selected test cycles.

Data Collection:

- Record engine parameters (speed, torque, fuel consumption), exhaust gas temperatures and pressures, and emissions data (NOx, PM, CO, HC) throughout the test cycles.
- For SCR systems, monitor AdBlue® consumption.

Performance Evaluation:

- Conversion Efficiency: Calculate the conversion efficiency of the DOC and SCR catalysts for their respective pollutants.
- Filtration Efficiency: Determine the particulate matter filtration efficiency of the DPF.
- Backpressure: Analyze the backpressure generated by the aftertreatment system to assess its impact on engine performance.
- Regeneration Events: For DPFs, monitor the frequency and duration of regeneration events and the associated fuel penalty.

In-Field Portable Emissions Measurement System (PEMS) Testing Protocol

Objective: To evaluate the real-world performance of a **Dinex** aftertreatment system on an off-road vehicle during its normal operation.



Materials:

- Off-Road Vehicle equipped with a **Dinex** Aftertreatment System
- Portable Emissions Measurement System (PEMS)
- GPS unit
- Data Logger

Procedure:

- PEMS Installation:
 - Install the PEMS unit on the off-road vehicle, connecting it to the exhaust tailpipe.
 - Ensure all sensors and data connections are secure.
- Vehicle Operation:
 - Operate the vehicle under its typical working conditions (e.g., a tractor plowing a field, an excavator digging).
 - The duration of the test should be sufficient to capture a representative sample of the vehicle's duty cycle.
- Data Collection:
 - The PEMS will continuously measure and record real-time emissions of NOx, PM, CO, and HC.
 - Simultaneously record vehicle operational data (engine speed, load, vehicle speed) and GPS data.
- Data Analysis:
 - Analyze the collected data to determine the emission rates in grams per kilowatt-hour (g/kWh) or other relevant units.



- Correlate emissions data with vehicle activity to identify high-emission operating conditions.
- Compare the in-field performance with the results from the engine dynamometer testing to assess the real-world effectiveness of the **Dinex** system.

Data Presentation

The following tables provide a template for summarizing quantitative data from the experimental evaluation of **Dinex** aftertreatment systems.

Table 1: Engine Dynamometer Test Results - Emission Reduction Efficiency

Aftertreatment Component	Pollutant	Inlet Concentration (ppm/mg/m³)	Outlet Concentration (ppm/mg/m³)	Reduction Efficiency (%)
Dinex DOC	СО	Value	Value	Value
НС	Value	Value	Value	
Dinex DPF	РМ	Value	Value	Value
Dinex SCR	NOx	Value	Value	Value

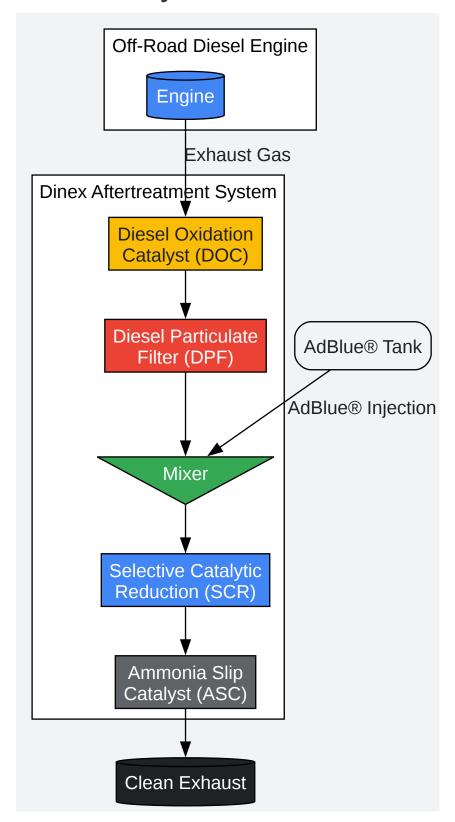
Table 2: System Performance Metrics

Parameter	Value	Units
System Backpressure	Value	kPa
DPF Regeneration Interval	Value	hours
Fuel Penalty during Regeneration	Value	%
AdBlue® Consumption Rate	Value	L/hr

Visualizations



Dinex Aftertreatment System Workflow

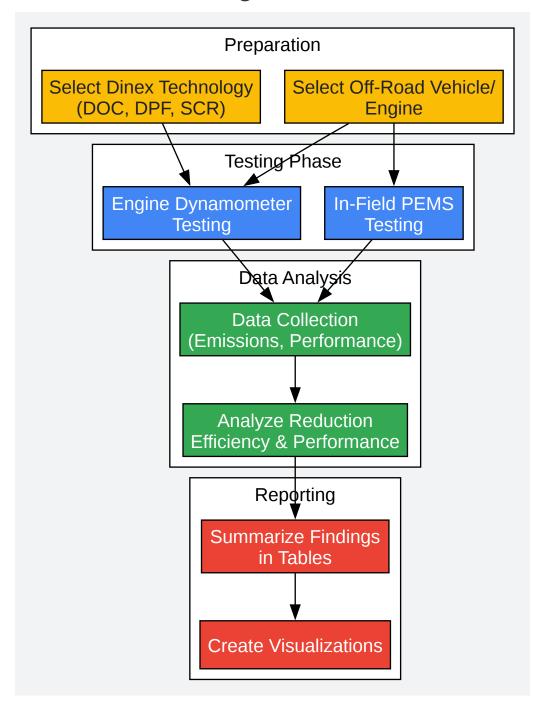


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Caption: Workflow of a typical **Dinex** exhaust aftertreatment system for off-road vehicles.

Experimental Protocol Logic



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Caption: Logical flow of the experimental protocol for evaluating **Dinex** technologies.



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